4,8,12,15,19-Docosapentaenoic acid
Description
Properties
IUPAC Name |
(4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-8,10-11,14-15,18-19H,2,5-6,9,12-13,16-17,20-21H2,1H3,(H,23,24)/b4-3+,8-7+,11-10+,15-14+,19-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFPCDRPHCQLSJ-WYIJOVFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CCC=CCCC=CCCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2548-85-8 | |
| Record name | Docosa-4,8,12,15,19-pentaenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosa-4,8,12,15,19-pentaenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Source Material Selection and Pretreatment
Microalgal Oil as Primary Feedstock
Marine microalgae serve as the most efficient biological source for 4,8,12,15,19-DPA due to their high ω-3 fatty acid content and simplified lipid profiles compared to fish oils. Nannochloropsis and Schizochytrium species demonstrate particularly high DPA yields (18-22% of total fatty acids) under optimized culturing conditions.
Pretreatment involves:
- Saponification : Microalgal oil undergoes alkaline hydrolysis using 0.5-1.5M KOH in 90% ethanol at 60-70°C for 2-4 hours under nitrogen atmosphere.
- Acid Liberation : Adjusting pH to 2-3 with concentrated HCl precipitates free fatty acids.
- Solvent Extraction : Petroleum ether (40-60°C fraction) achieves 92-95% fatty acid recovery through triple-phase liquid-liquid extraction.
Urea Adduct Crystallization for Purification
Principle of Molecular Complexation
The urea adduct method exploits differential complexation between saturated/unsaturated fatty acids. Urea forms hexagonal crystals with straight-chain saturated fatty acids, while DPA's five cis-double bonds prevent inclusion complex formation.
Critical Process Parameters
| Parameter | Optimal Range | Effect on DPA Purity |
|---|---|---|
| Urea:Fatty Acid Ratio | 4:1 to 6:1 (w/w) | Maximizes saturated FA removal |
| Crystallization Temp | -10°C to 5°C | Prevents DPA co-precipitation |
| Methanol Volume | 5:1 (v/w to urea) | Controls crystal growth rate |
| Mixing Duration | 45-60 minutes | Ensures complete complexation |
Experimental data shows these conditions increase DPA content from 20.32% in crude oil to 28.01% post-treatment, while DHA concurrently concentrates from 44.83% to 64.46%.
Multi-Stage Fractional Crystallization
Temperature-Controlled Graded Purification
A three-stage crystallization protocol achieves pharmaceutical-grade DPA:
Stage 1 : Initial urea complexation at 0°C removes 98% palmitic (C16:0) and stearic (C18:0) acids.
Stage 2 : Secondary crystallization at -15°C eliminates residual C20:0 and C22:0 fatty acids.
Stage 3 : Final ethanol-water (70:30 v/v) recrystallization at -20°C yields ≥99% DPA purity.
Yield Optimization
Crystallization cycles must balance purity against yield:
Advanced Chromatographic Techniques
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ tubular reactors with:
- In-line static mixers for urea solution homogenization
- Multi-zone Peltier cooling (-20°C to +25°C gradient)
- Automated crystal slurry filtration via sintered metal membranes
This configuration processes 500L/hr microalgal oil extract with 86% DPA recovery rate.
Energy Consumption Metrics
| Process Step | Energy (kWh/kg DPA) |
|---|---|
| Saponification | 12.4 |
| Primary Crystallization | 8.7 |
| Chromatography | 22.1 |
Analytical Quality Control
Comparative Method Analysis
Technique Efficiency Assessment
| Method | Purity (%) | Yield (%) | Cost ($/kg) |
|---|---|---|---|
| Urea Adduction | 99.5 | 78 | 420 |
| Molecular Distillation | 97.2 | 85 | 680 |
| Supercritical CO₂ | 95.8 | 91 | 890 |
Data indicates urea adduction remains the most cost-effective industrial approach despite lower yields.
Chemical Reactions Analysis
Types of Reactions: 4,8,12,15,19-Docosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This reaction often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can involve halogenating agents or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Nutritional Applications
Dietary Sources and Supplementation
DPA is found in certain fish oils and algal oils. Its inclusion in dietary supplements has been studied for its effects on human health. Research indicates that DPA may help improve the levels of long-chain omega-3 fatty acids in the body when consumed as part of a diet rich in fish or through supplementation with algal oil .
Impact on Cardiovascular Health
Studies have shown that DPA can influence lipid profiles positively by lowering triglycerides and increasing HDL cholesterol levels. For instance, a study published in The Journal of Nutrition highlighted that dietary echium oil increases long-chain n-3 PUFAs, including DPA, and alters biochemical markers for cardiovascular disease .
Therapeutic Applications
Anti-inflammatory Effects
DPA has been recognized for its anti-inflammatory properties. Research suggests that it may modulate inflammatory responses in various tissues. For example, a study indicated that DPA could reduce the production of pro-inflammatory cytokines in macrophages . This property makes it a candidate for therapeutic interventions in inflammatory diseases.
Neuroprotective Potential
Emerging evidence suggests that DPA may have neuroprotective effects. It is believed to support brain health by promoting neuronal survival and function. In animal models, DPA has shown potential in protecting against neurodegenerative conditions by enhancing synaptic plasticity .
Case Studies
-
Cardiovascular Disease Prevention
- A clinical trial investigated the effects of DPA-rich oil on patients with cardiovascular risk factors. Results indicated significant improvements in endothelial function and reduced arterial stiffness after supplementation over 12 weeks.
- Metabolic Syndrome Management
Comparative Analysis of Fatty Acids
| Fatty Acid | Molecular Structure | Health Benefits |
|---|---|---|
| DHA (Docosahexaenoic Acid) | C22H36O2 | Brain health, anti-inflammatory |
| EPA (Eicosapentaenoic Acid) | C20H30O2 | Cardiovascular health |
| DPA (Docosapentaenoic Acid) | C22H34O2 | Anti-inflammatory, neuroprotective |
Mechanism of Action
The mechanism of action of 4,8,12,15,19-Docosapentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling pathways .
Comparison with Similar Compounds
Structural and Metabolic Comparison with Similar Compounds
Structural Differences
| Compound | Double Bonds (Positions) | Chain Length | Primary Sources |
|---|---|---|---|
| EPA (20:5n-3) | 5,8,11,14,17 | C20 | Fatty fish, krill oil |
| DHA (22:6n-3) | 4,7,10,13,16,19 | C22 | Marine oils, algal sources |
| DPA (22:5n-3) | 4,8,12,15,19 | C22 | Fish, red meat, Japanese sardine |
| ARA (20:4n-6) | 5,8,11,14 | C20 | Meat, eggs, poultry |
Key structural distinctions include:
- Double-bond spacing: DPA’s double bonds are spaced at non-methylene-interrupted intervals (e.g., between C8 and C12), unlike EPA and DHA, which have consecutive methylene groups .
- Biochemical stability : DPA’s structure reduces susceptibility to peroxidation compared to DHA, which has six double bonds .
Metabolic Pathways
- Synthesis from α-linolenic acid (ALA): ALA → EPA → DPA → DHA. DPA accumulates due to inefficient ∆-6 desaturase activity required for DHA synthesis .
- Competition with omega-6 PUFAs: High linoleic acid (18:2n-6) intake inhibits ∆-5 and ∆-6 desaturases, further limiting DPA-to-DHA conversion .
Functional and Health Impact Comparisons
Anti-Inflammatory and Immune Modulation
- DPA vs. EPA/DHA :
- DPA reduces colitis severity in mice by modulating gut microbiota (e.g., increasing Lactobacillus and Bifidobacterium) and suppressing pro-inflammatory cytokines (IL-6, TNF-α) .
- EPA and DHA primarily act via resolvins and protectins; DPA-derived resolvins (e.g., RvD1n-3 DPA) show weaker cytochrome-P450 inhibition but require optimization for sustained anti-inflammatory effects .
Neuroprotection and Mental Health
- DPA improves depressive symptoms in animal models and is linked to reduced major depressive disorder (MDD) risk in humans, independent of EPA/DHA .
- DHA remains critical for brain development, but DPA’s role in neuroinflammation is emerging .
Cancer and Chronic Disease
- Prostate cancer: No association between DPA intake and prostate cancer risk was found in Mendelian randomization studies, contradicting earlier observational data .
- Cardiovascular health : DPA improves plasma lipid profiles and reduces platelet aggregation comparably to EPA but with distinct mechanisms .
Data Tables
Table 1: Comparative Bioactivity of n-3 PUFAs
Table 2: Key Clinical Findings
Biological Activity
4,8,12,15,19-Docosapentaenoic acid (DPA) is an omega-3 fatty acid that plays a crucial role in various biological processes. It is a precursor to several bioactive lipid mediators and is involved in the regulation of inflammation and immune responses. This article explores the biological activity of DPA, highlighting its metabolic pathways, physiological effects, and potential therapeutic applications.
This compound has the chemical formula C22H34O2 and is characterized by its long carbon chain. It is primarily derived from dietary sources such as fish oils and seal oil. DPA serves as an intermediary in the synthesis of other important omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
Metabolic Pathways
DPA can be metabolized into various bioactive compounds through enzymatic processes involving cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes convert DPA into specialized pro-resolving mediators (SPMs), which are essential for resolving inflammation:
| Enzyme | Product | Biological Activity |
|---|---|---|
| 15-LOX | 17(S)-HpDPA | Anti-inflammatory |
| 5-LOX | DPA-derived SPMs | Pro-resolving |
Research indicates that DPA-derived SPMs exhibit potent anti-inflammatory properties comparable to those derived from DHA .
Anti-Inflammatory Effects
DPA has been shown to modulate inflammatory responses effectively. Studies demonstrate that DPA can reduce neutrophil recruitment during inflammatory processes and enhance macrophage phagocytosis of apoptotic cells. This suggests a significant role in promoting the resolution of inflammation .
Case Study: Neuroinflammation
A study conducted on animal models revealed that PD1 (a metabolite of DPA) significantly regulated neuroinflammation and improved cognitive function during epileptogenesis. This highlights its potential therapeutic application in neurological disorders .
Cardiovascular Health
DPA is implicated in cardiovascular health through its lipid-lowering effects. It has been shown to lower plasma cholesterol levels and improve endothelial function. A deficiency in DPA has been linked to various cardiovascular diseases such as atherosclerosis and hypertension .
Immune System Modulation
DPA plays a critical role in immune system regulation. It influences the production of cytokines and chemokines, which are vital for immune responses. The presence of adequate levels of DPA is essential for maintaining healthy immune function.
Therapeutic Implications
The diverse biological activities of DPA suggest potential therapeutic applications:
- Chronic Inflammatory Diseases : Due to its anti-inflammatory properties, DPA may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
- Neurological Disorders : As evidenced by its effects on neuroinflammation, DPA could be explored as a treatment for neurodegenerative diseases.
- Cardiovascular Diseases : Its lipid-modulating effects make it a candidate for managing cholesterol levels and preventing heart disease.
Q & A
Q. How is 4,8,12,15,19-Docosapentaenoic acid identified and quantified in biological samples?
Methodological Answer: Chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), are commonly employed. For example, reverse-phase HPLC with UV or mass spectrometry detection can separate this compound from co-eluting lipids like linoleic acid or other polyunsaturated fatty acids (PUFAs) . Sample preparation often involves lipid extraction using the Folch method (chloroform-methanol solvent system) to isolate total lipids from tissues . Quantification requires calibration with certified analytical standards (e.g., Sigma-Aldrich’s ≥98% pure reference material) and validation using internal standards like deuterated fatty acids to correct for matrix effects .
Q. What experimental models are used to study the biological roles of this compound?
Methodological Answer: In vitro studies utilize human bone-marrow-derived mesenchymal stem cells (hBMSCs) to assess chondrogenic differentiation, measuring markers like collagen type II and aggrecan via qPCR or immunohistochemistry . Anti-inflammatory effects are evaluated in macrophage models by quantifying interleukin-1β (IL-1β) and IL-8 levels using ELISA, with lipid emulsions containing the compound administered to simulate physiological delivery . Animal models, such as n-3 fatty acid-deficient rats, are used to study metabolic incorporation and tissue distribution via isotopic tracing (e.g., C-labeled DPA) .
Advanced Research Questions
Q. How can researchers resolve analytical challenges in distinguishing omega-3 and omega-6 isomers of docosapentaenoic acid?
Methodological Answer: Advanced chromatographic methods, such as silver-ion HPLC, exploit differences in double-bond geometry to separate isomers like all-cis-4,7,10,13,16 (omega-3) and all-cis-7,10,13,16,19 (omega-6) DPA. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, provides structural confirmation by identifying characteristic chemical shifts of double bonds . For high-throughput studies, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can differentiate isomers based on fragmentation patterns .
Q. How should researchers address contradictions in reported metabolic pathways of this compound?
Methodological Answer: Discrepancies in metabolic studies (e.g., elongation/desaturation vs. retroconversion pathways) require isotopic tracing with C- or C-labeled DPA in hepatocyte or liver homogenate models. Enzyme inhibition assays (e.g., using Δ6-desaturase inhibitors) can clarify pathway dominance . Additionally, genetic knockout models (e.g., Fads2 mice) help identify rate-limiting enzymes. Data normalization to baseline fatty acid profiles and rigorous statistical controls (e.g., ANCOVA for baseline-adjusted comparisons) are critical to mitigate confounding .
Q. What are best practices for ensuring statistical power in studies investigating this compound?
Methodological Answer: Power analysis should be conducted a priori using effect sizes from pilot studies (e.g., a 20% change in IL-8 levels with α=0.05 and β=0.20). Small sample sizes, as seen in lipid emulsion trials, risk Type II errors; thus, replication across independent cohorts is essential . Non-normal data (e.g., skewed fatty acid concentrations) should be reported as medians with interquartile ranges (IQR) and analyzed using non-parametric tests (Mann-Whitney U) .
Q. What methodological strategies improve the isolation of this compound from complex lipid mixtures?
Methodological Answer: Solid-phase extraction (SPE) with aminopropyl-silica columns selectively retains carboxylic acids, enabling purification of DPA from neutral lipids . Optimization of mobile phase gradients in HPLC (e.g., acetonitrile/water with 0.1% formic acid) enhances resolution of DPA from structurally similar PUFAs like EPA or DHA . For high-purity isolation, preparative-scale chromatography coupled with evaporative light scattering detection (ELSD) is recommended .
Data Contradiction Analysis
Q. How to interpret conflicting data on this compound’s role in lipid metabolism?
Methodological Answer: Contradictory findings (e.g., DPA increasing EPA in some trials) may arise from differences in experimental design, such as:
- Baseline fatty acid status : Subjects with n-3 deficiency may show exaggerated metabolic responses.
- Dose and delivery method : Emulsions vs. free fatty acids alter bioavailability .
- Analytical specificity : Misclassification of isomers (omega-3 vs. omega-6 DPA) skews results .
Meta-analyses using random-effects models can pool data across studies, while sensitivity analyses exclude outliers (e.g., trials with unvalidated DPA measurements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
